2-(Azidomethyl)-1-methoxy-4-nitrobenzene
Description
Properties
IUPAC Name |
2-(azidomethyl)-1-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-15-8-3-2-7(12(13)14)4-6(8)5-10-11-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBPZMRFRJEQOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 1-Methoxy-4-nitrobenzene
The synthesis begins with 1-methoxy-4-nitrobenzene (p-nitroanisole), which can be commercially sourced or prepared via nitration of anisole under controlled acidic conditions.
Chloromethylation Procedure
- Reagents: Formaldehyde and hydrochloric acid or chloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., zinc chloride).
- Conditions: The reaction is typically conducted under acidic conditions at low temperature (0–10 °C) to control regioselectivity and prevent over-chloromethylation.
- Outcome: Formation of 2-(chloromethyl)-1-methoxy-4-nitrobenzene as the key intermediate.
This step is crucial for introducing a good leaving group for the subsequent azide substitution.
Azidation: Conversion to this compound
Nucleophilic Substitution Reaction
- Reagents: Sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions: The halomethyl intermediate is treated with an excess of sodium azide at temperatures ranging from room temperature to 60 °C for several hours.
- Mechanism: SN2 displacement of the halogen by the azide ion, yielding the azidomethyl derivative.
- Workup: The reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate), followed by purification via recrystallization or chromatography.
Representative Data Table: Typical Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chloromethylation | Formaldehyde, HCl, ZnCl2 | 0–10 | 2–4 | 70–85 | Control temperature to avoid byproducts |
| Azidation (SN2 reaction) | Sodium azide, DMF | 25–60 | 4–8 | 80–90 | Excess NaN3 ensures complete conversion |
| Purification | Extraction, recrystallization or chromatography | Ambient | - | - | Purity > 98% by HPLC |
Research Findings and Optimization Notes
- Selectivity: The chloromethylation step must be carefully controlled to avoid polysubstitution or side reactions such as polymerization.
- Solvent Choice: Polar aprotic solvents like DMF enhance azide nucleophilicity and improve substitution efficiency.
- Safety Considerations: Azides are potentially explosive; reactions should be performed on a small scale with appropriate safety measures.
- Alternative Halides: Bromomethyl derivatives can also be used but may require milder conditions due to higher reactivity.
- Yield Improvement: Use of phase transfer catalysts or microwave-assisted heating has been reported to improve reaction rates and yields in azidation steps.
Chemical Reactions Analysis
Types of Reactions: 2-(Azidomethyl)-1-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are commonly used for the Huisgen 1,3-dipolar cycloaddition with alkynes.
Reduction: Palladium on carbon (Pd/C) is used as a catalyst for the hydrogenation of the nitro group.
Substitution: Sodium azide is used for the nucleophilic substitution of halomethyl derivatives.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Aminomethyl Derivatives: Formed from the reduction of the nitro group.
Scientific Research Applications
2-(Azidomethyl)-1-methoxy-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Materials Science: The azido group can be used for cross-linking polymers, enhancing the properties of materials such as membrane fuel cells and organic solar cells.
Bioconjugation: The azido group can be used in click chemistry for labeling biomolecules.
Mechanism of Action
The azido group in 2-(Azidomethyl)-1-methoxy-4-nitrobenzene is highly reactive and can form nitrenes upon thermal or photochemical activation. These nitrenes can insert into C-H bonds or participate in cycloaddition reactions, leading to the formation of new chemical bonds . The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Azidomethyl/Azide Groups
1-Azido-4-methoxy-2-nitrobenzene (CAS 10336-13-7)
- Structure: Azide (-N₃) directly attached at C1, methoxy (-OCH₃) at C4, and nitro (-NO₂) at C2.
- Molecular Weight : 194.15 g/mol (C₇H₅N₄O₃).
- Key Differences :
- Applications : Precursor for triazole-based pharmaceuticals and corrosion inhibitors .
2-(Azidomethyl)-1-(ethylsulfanyl)-4-methylbenzene (Compound 2e)
- Structure : Azidomethyl (-CH₂N₃) at C2, ethylsulfanyl (-SC₂H₅) at C1, and methyl (-CH₃) at C3.
- Molecular Formula : C₁₀H₁₃N₃S.
- Physical State : Colorless liquid.
- Key Differences :
Analogs with Halogen or Heteroatom Substituents
1-Iodo-4-methoxy-2-nitrobenzene
- Structure: Iodo (-I) at C1, methoxy (-OCH₃) at C4, nitro (-NO₂) at C2.
- Molecular Formula: C₇H₆INO₃.
- Key Differences :
Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (Compound 2)
- Synthesis : Derived from 1-azido-4-nitrobenzene and ethyl acetoacetate under basic conditions.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Electronic Effects
- Electronic Environment: The nitro group (-NO₂) at C4 withdraws electron density, activating the ring for electrophilic substitution at the meta position relative to itself. The methoxy group (-OCH₃) at C1 donates electrons, creating a push-pull effect that enhances stability and directs reactivity .
- Azidomethyl vs. Azide : The azidomethyl group in the target compound offers greater flexibility and reduced shock sensitivity compared to direct azide attachment, as seen in 1-azido-4-methoxy-2-nitrobenzene .
- Applications in Synthesis : Compounds like 1-(azidomethyl)-4-chlorobenzene () demonstrate the role of azidomethyl groups in forming 1,2,3-triazoles, suggesting similar utility for the target compound in pharmaceutical or materials science applications .
Biological Activity
2-(Azidomethyl)-1-methoxy-4-nitrobenzene, a compound with the CAS number 1152844-08-0, has garnered attention for its potential biological activities. This article explores its mechanisms of action, enzyme inhibition properties, and comparative analyses with similar compounds, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 210.20 g/mol. The compound features an azide group (-N₃), a methoxy group (-OCH₃), and a nitro group (-NO₂) attached to a benzene ring, which contribute to its reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The azide group can undergo reduction to yield amines, which may interact with various biological targets, modulating their activity.
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of this compound against various targets:
- α-Glucosidase Inhibition : This compound has shown promising inhibitory effects on α-glucosidase, an enzyme critical in carbohydrate metabolism. In vitro assays indicated significant inhibition, suggesting potential applications in managing diabetes by controlling blood sugar levels.
- Acetylcholinesterase (AChE) Inhibition : Research indicates that this compound exhibits moderate AChE inhibitory activity, relevant for developing treatments for Alzheimer's disease. Its structure allows it to effectively interact with the enzyme's active site, thereby inhibiting its function.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is presented in the table below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(Chloromethyl)-1-methoxy-4-nitrobenzene | Structure | Stronger AChE inhibition than this compound |
| 2-(Fluoromethyl)-1-methoxy-4-nitrobenzene | Structure | Enhanced antimicrobial properties |
| 2-(Bromomethyl)-1-methoxy-4-nitrobenzene | Structure | Moderate α-glucosidase inhibition |
Antimicrobial Activity
In a study assessing the antimicrobial properties of various azide-containing compounds, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against common pathogens such as Staphylococcus aureus and Escherichia coli.
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of this compound in treating conditions associated with inflammation and metabolic disorders. Results indicated a reduction in inflammatory markers, supporting its use as an anti-inflammatory agent.
Q & A
Q. What are the recommended synthetic routes for 2-(Azidomethyl)-1-methoxy-4-nitrobenzene, and what key reaction parameters influence yield?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution to introduce the azidomethyl group. For example, reacting a precursor like 2-(chloromethyl)-1-methoxy-4-nitrobenzene with sodium azide (NaN₃) in a polar aprotic solvent (e.g., dimethylformamide, DMF) at elevated temperatures (~80–100°C). Key parameters include:
- Solvent choice : Polar aprotic solvents enhance nucleophilicity of azide ions.
- Temperature : Elevated temperatures accelerate substitution kinetics.
- Reaction time : 12–24 hours for complete conversion.
Yield optimization requires monitoring via TLC or HPLC to prevent side reactions (e.g., decomposition of the azide group). Safety protocols for handling NaN₃ (toxic and explosive) are critical .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Peaks for methoxy (δ ~3.8–4.0 ppm), azidomethyl (δ ~4.2–4.5 ppm), and aromatic protons (δ ~7.0–8.5 ppm).
- ¹³C NMR : Distinct signals for nitro-substituted carbons (δ ~125–150 ppm) and methoxy carbons (δ ~55–60 ppm).
- IR Spectroscopy : Confirm azide (N₃) stretch at ~2100–2200 cm⁻¹ and nitro (NO₂) stretches at ~1500–1350 cm⁻¹.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 223.17 (C₈H₈N₄O₃⁺) .
Q. What safety protocols are essential when handling this compound, considering its azide functionality?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of azide vapors.
- Storage : Keep in a cool, dry place away from reducing agents or heat sources (azides are shock-sensitive).
- Emergency Measures : Install safety showers and eye-wash stations. Neutralize spills with dilute sodium hypochlorite (bleach) to decompose azides .
Advanced Research Questions
Q. How does the electronic environment of the benzene ring influence the reactivity of the azidomethyl group in cycloaddition reactions?
- Methodological Answer : The methoxy group (electron-donating, -OCH₃) at position 1 and nitro group (electron-withdrawing, -NO₂) at position 4 create an electronic asymmetry. This activates the azidomethyl group at position 2 for regioselective Huisgen cycloaddition with alkynes. Computational studies (DFT) can predict transition states and regiochemistry:
- Nitro group : Lowers electron density at position 4, directing alkyne addition to position 2.
- Methoxy group : Stabilizes intermediates via resonance.
Experimental validation requires kinetic monitoring (e.g., in situ IR) and product isolation (e.g., column chromatography) .
Q. What computational methods are suitable for predicting the thermal stability and decomposition pathways of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating to identify decomposition temperatures.
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the azide group to predict exothermic decomposition pathways.
- Molecular Dynamics (MD) : Simulate shock-induced decomposition mechanisms.
For example, the C-N₃ bond BDE in azidomethyl derivatives is typically ~200–250 kJ/mol, indicating moderate stability. Calorimetry (DSC) can detect exothermic peaks correlating with azide decomposition .
Q. Are there documented contradictions in the literature regarding optimal reaction conditions for derivatizing this compound, and how can researchers resolve them?
- Methodological Answer : Discrepancies in reported yields for click chemistry reactions (e.g., Cu-catalyzed vs. strain-promoted cycloadditions) may arise from:
- Solvent polarity : DMF vs. THF affects reaction rates.
- Catalyst loading : Cu(I) concentrations >5 mol% risk side reactions.
To resolve contradictions: - Perform Design of Experiments (DoE) to test variables (temperature, solvent, catalyst).
- Use high-throughput screening to identify optimal conditions.
- Validate reproducibility across multiple labs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
